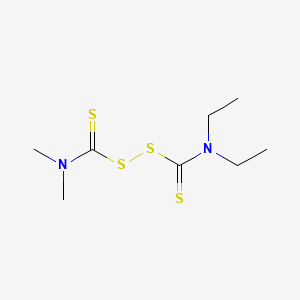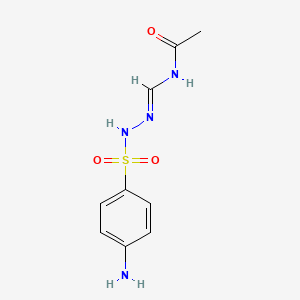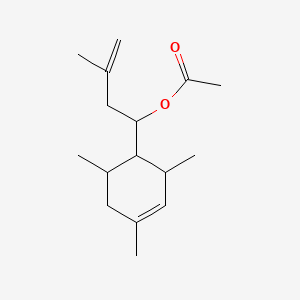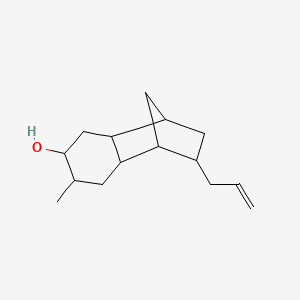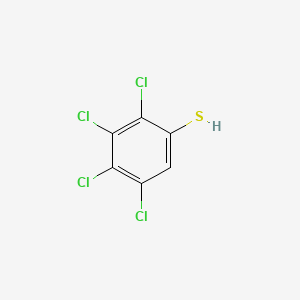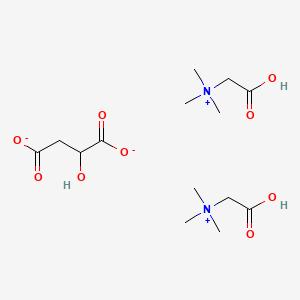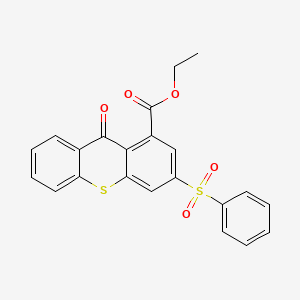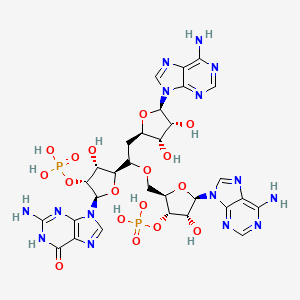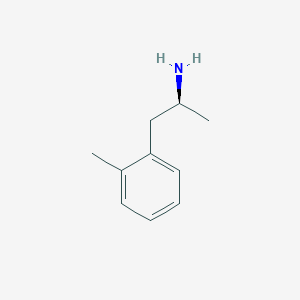
Ortetamine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ortetamine, (S)-, typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine . The reaction conditions often include the use of strong bases such as sodium amide or lithium diisopropylamide (LDA) and reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
Ortetamine, (S)-, undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary amines .
科学的研究の応用
Ortetamine, (S)-, has several scientific research applications:
作用機序
Ortetamine, (S)-, exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, leading to elevated levels in the synaptic cleft . This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria .
類似化合物との比較
Ortetamine, (S)-, is structurally similar to other amphetamine derivatives, including:
Dextroamphetamine: A more potent stimulant with similar pharmacological effects.
Methamphetamine: Known for its high potency and potential for abuse.
3-Methylamphetamine: Another stimulant with slightly different pharmacological properties.
4-Methylamphetamine: Similar to Ortetamine but with variations in potency and effects.
What sets Ortetamine apart is its lower potency compared to dextroamphetamine and methamphetamine, making it less likely to be abused .
特性
CAS番号 |
1188412-81-8 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
(2S)-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChIキー |
ZEMQBDFHXOOXLY-VIFPVBQESA-N |
異性体SMILES |
CC1=CC=CC=C1C[C@H](C)N |
正規SMILES |
CC1=CC=CC=C1CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



